Cocarboxylase tetrahydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLNRGPRQYTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-].O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O11P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68684-55-9 | |
| Record name | Cocarboxylase tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068684559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Enzymatic Mechanisms and Catalytic Action of Thiamine Pyrophosphate
Fundamental Principles of TPP-Dependent Catalysis
The catalytic prowess of cocarboxylase (B7798076) is primarily attributed to the unique chemical properties of its thiazolium ring. wikipedia.orggonzaga.edu This heterocyclic ring system facilitates reactions that are otherwise energetically unfavorable.
Thiazolium Ring Reactivity and C2 Carbanion Formation
The key to TPP's catalytic activity lies in the acidic proton at the C2 position of the thiazolium ring. wikipedia.orggonzaga.edu Deprotonation of this carbon results in the formation of a highly reactive carbanion, also referred to as an ylide. wikipedia.orgnih.gov The positive charge on the adjacent nitrogen atom in the thiazolium ring effectively stabilizes this carbanion, making its formation feasible within the enzyme's active site. gonzaga.edu This carbanion is a potent nucleophile, readily attacking the carbonyl carbon of substrates like α-keto acids. patsnap.comgonzaga.edu
The formation of this C2 carbanion is the initial and crucial step in all TPP-dependent enzymatic reactions. nih.gov It is this nucleophilic species that initiates the chemical transformation of the substrate. patsnap.com
Stabilization of Covalent Intermediates
Following the nucleophilic attack by the C2 carbanion on the substrate, a covalent bond is formed, creating a tetrahedral intermediate. semanticscholar.org This covalent attachment of the substrate to the coenzyme is a hallmark of TPP-dependent catalysis. creative-enzymes.com The thiazolium ring acts as an "electron sink," delocalizing the negative charge that develops during subsequent reaction steps, thereby stabilizing these otherwise high-energy intermediates. gonzaga.edulibretexts.org This stabilization is critical for facilitating the cleavage of bonds, such as the decarboxylation of α-keto acids. patsnap.comgonzaga.edu
The ability of TPP to form and stabilize these covalent intermediates is fundamental to its catalytic function, allowing for the efficient processing of substrates. patsnap.com
Proton Transfer Mechanisms in TPP-Catalyzed Reactions
Proton transfer steps are integral to the catalytic cycle of TPP-dependent enzymes. These transfers can be either intramolecular or involve a "proton shuttle" system, often utilizing surrounding water molecules or amino acid residues within the active site. masterorganicchemistry.com In many TPP-catalyzed reactions, a proton transfer precedes an elimination step. masterorganicchemistry.com
The 4'-aminopyrimidine ring of TPP is also believed to play a role in catalysis, potentially participating in intramolecular proton transfers to initiate reactions. nih.gov This concerted transfer of protons and electrons, often mediated by hydrogen bonds, is a key feature of many enzyme-catalyzed reactions, enabling high efficiency and selectivity. acs.org The precise timing and location of these proton transfers are crucial for guiding the reaction along its intended pathway.
Mechanisms of Specific TPP-Dependent Enzyme Complexes
Cocarboxylase is a required coenzyme for several vital multi-enzyme complexes involved in carbohydrate and amino acid metabolism. wikipedia.orgdroracle.ai One of the most prominent of these is the pyruvate (B1213749) dehydrogenase complex.
Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex (PDC) is a large, multi-enzyme assembly that plays a pivotal role in cellular respiration by linking glycolysis to the citric acid cycle. wikipedia.orgnih.gov It catalyzes the conversion of pyruvate to acetyl-CoA. wikipedia.orgyoutube.com This complex is comprised of three main enzymatic components: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) transacetylase (E2), and dihydrolipoamide dehydrogenase (E3). nih.govwikipedia.org
The oxidative decarboxylation of α-keto acids, such as pyruvate, is a central function of TPP-dependent enzymes like the PDC. patsnap.comtaylorandfrancis.com The process begins with the TPP-dependent E1 component of the complex. wikipedia.org
The TPP ylide attacks the carbonyl carbon of the α-keto acid (pyruvate), forming a covalent intermediate. patsnap.com This is followed by the elimination of carbon dioxide (decarboxylation). patsnap.com The resulting hydroxyethyl (B10761427) group remains covalently bound to TPP. youtube.com This intermediate is then oxidized and transferred to the lipoamide (B1675559) cofactor of the E2 enzyme, dihydrolipoamide transacetylase. youtube.com The acetyl group is subsequently transferred to coenzyme A to form acetyl-CoA, a key metabolic intermediate. youtube.com The final steps, catalyzed by the E3 component, involve the reoxidation of the lipoamide cofactor, with the electrons ultimately being transferred to NAD+ to form NADH. youtube.com
This intricate, multi-step process highlights the essential role of cocarboxylase in capturing the energy from the decarboxylation of α-keto acids and channeling it into central metabolic pathways. nih.gov
Interactive Data Table: Key Components of the Pyruvate Dehydrogenase Complex
| Component | Function | Required Coenzyme(s) |
| Pyruvate Dehydrogenase (E1) | Catalyzes the decarboxylation of pyruvate. | Thiamine (B1217682) Pyrophosphate (TPP) |
| Dihydrolipoamide Transacetylase (E2) | Transfers the acetyl group to Coenzyme A. | Lipoamide, Coenzyme A |
| Dihydrolipoamide Dehydrogenase (E3) | Reoxidizes the lipoamide cofactor. | FAD, NAD+ |
Acyl Group Transfer within Multi-Enzyme Complexes
Thiamine pyrophosphate is indispensable for the function of several mitochondrial multi-enzyme complexes that catalyze the oxidative decarboxylation of α-keto acids. libretexts.orgpatsnap.com In these complexes, TPP facilitates both the decarboxylation of the α-keto acid substrate and the subsequent transfer of the resulting acyl group. wikipedia.org The catalytic cycle begins with the deprotonation of the thiazolium ring of TPP, forming a reactive carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of the α-keto acid, leading to the formation of a covalent intermediate. Following decarboxylation, where the thiazolium ring acts as an electron sink, an activated aldehyde intermediate is formed. This intermediate is then reductively transferred to a lipoyl moiety, which is covalently bound to the E2 subunit of the complex, thus completing the acyl group transfer. wikipedia.org
Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex
The alpha-ketoglutarate dehydrogenase complex (KGDHC) is a critical rate-limiting enzyme in the tricarboxylic acid (TCA) cycle, responsible for the conversion of α-ketoglutarate to succinyl-CoA. mdpi.comnih.gov This multi-enzyme complex, composed of E1k (α-ketoglutarate dehydrogenase), E2k (dihydrolipoyl succinyltransferase), and E3 (dihydrolipoyl dehydrogenase) subunits, relies on TPP as a cofactor for its E1k component. mdpi.comresearchgate.net
The mechanism initiates with the binding of α-ketoglutarate to the TPP-E1k complex. mdpi.com TPP facilitates the decarboxylation of α-ketoglutarate, forming a hydroxyethyl-TPP intermediate. mdpi.comyoutube.com This intermediate then transfers the succinyl group to the lipoamide cofactor on the E2k subunit. mdpi.com The process regenerates the TPP cofactor on E1k and results in the formation of succinyl-CoA. mdpi.comresearchgate.net A deficiency in thiamine can lead to reduced KGDHC activity, impairing cellular metabolism. nih.gov
| Component | Function in KGDHC |
| E1k (α-ketoglutarate dehydrogenase) | Binds TPP and catalyzes the decarboxylation of α-ketoglutarate. mdpi.comresearchgate.net |
| E2k (dihydrolipoyl succinyltransferase) | Accepts the succinyl group from the TPP intermediate via its lipoamide cofactor. mdpi.comresearchgate.net |
| E3 (dihydrolipoyl dehydrogenase) | Re-oxidizes the reduced lipoamide on E2k. mdpi.comresearchgate.net |
| Thiamine Pyrophosphate (TPP) | Acts as a coenzyme for E1k, enabling the decarboxylation of α-ketoglutarate. libretexts.orgmdpi.com |
Branched-Chain Alpha-Keto Acid Dehydrogenase Complex
The branched-chain alpha-keto acid dehydrogenase complex (BCKDC) is a mitochondrial multi-enzyme complex that plays a crucial role in the catabolism of the branched-chain amino acids: leucine, isoleucine, and valine. wikipedia.org Similar to other α-ketoacid dehydrogenase complexes, BCKDC consists of three main enzymatic components: E1 (decarboxylase), E2 (transacylase), and E3 (dehydrogenase). tandfonline.com The E1 subunit utilizes thiamine pyrophosphate as a catalytic cofactor. wikipedia.org
The catalytic function of TPP within the BCKDC involves the decarboxylation of the branched-chain α-keto acids derived from the transamination of branched-chain amino acids. libretexts.orgwikipedia.org Following decarboxylation, TPP facilitates the reductive acylation of the lipoyl moiety covalently attached to the E2 subunit. wikipedia.org The presence of TPP has been shown to stabilize the entire BCKDC complex. nih.govnih.gov A deficiency or inhibition of this complex leads to the accumulation of branched-chain amino acids and their keto-acid derivatives, resulting in a condition known as maple syrup urine disease. wikipedia.org
| Subunit | Cofactor(s) | Function |
| E1 | Thiamine pyrophosphate (TPP) | Catalyzes the decarboxylation of the α-ketoacid and the reductive acylation of the lipoyl moiety on E2. wikipedia.org |
| E2 | Lipoate, Coenzyme A | Catalyzes the transfer of the acyl group from the lipoyl moiety to coenzyme A. wikipedia.org |
| E3 | FAD, NAD | Re-oxidizes the reduced lipoyl sulfur residues of E2. wikipedia.org |
Transketolase
Transketolase is a key TPP-dependent enzyme that functions in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle in photosynthetic organisms. wikipedia.orgfiveable.me It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. ebi.ac.uk This function is vital for the interconversion of sugar phosphates, linking the PPP with glycolysis. fiveable.meebi.ac.uk The enzyme requires both TPP and a divalent metal cation, such as calcium, as cofactors for its activity. wikipedia.orgebi.ac.uk
The catalytic mechanism is initiated by the deprotonation of TPP to form a carbanion. wikipedia.org This carbanion attacks the carbonyl of the ketose donor substrate, leading to the cleavage of the C2-C3 bond. wikipedia.org The resulting two-carbon fragment remains covalently bound to TPP as an α-β-dihydroxyethyl thiamine diphosphate (B83284) intermediate. wikipedia.org The acceptor substrate then enters the active site, and the two-carbon unit is transferred to it. wikipedia.org
Two-Carbon Unit Transfer in Pentose Phosphate Pathway
In the pentose phosphate pathway, transketolase catalyzes two crucial reactions that involve the transfer of a two-carbon unit. wikipedia.orgcreative-proteomics.com The first reaction is the transfer of a two-carbon fragment from xylulose-5-phosphate to ribose-5-phosphate (B1218738), which produces sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. wikipedia.orgfiveable.menih.gov In the second reaction, transketolase transfers a two-carbon unit from another molecule of xylulose-5-phosphate to erythrose-4-phosphate, yielding fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.orgnih.gov These reactions are essential for the production of NADPH for biosynthetic processes and for providing ribose-5-phosphate for nucleotide synthesis. wikipedia.orgnih.gov
Carboligation Reactions
Transketolase and other TPP-dependent enzymes can also catalyze carboligation reactions, which involve the formation of carbon-carbon bonds. mdpi.comnih.gov In these reactions, the TPP-bound two-carbon intermediate (activated aldehyde) can act as a nucleophile and attack an aldehyde acceptor, leading to the formation of a new chiral α-hydroxyketone. mdpi.com This synthetic capability has been explored for various biocatalytic applications, including the production of enantiopure ketoses. nih.gov While native transketolase shows high specificity for its natural substrates, enzyme engineering efforts have been made to broaden its substrate scope to include non-natural donors and acceptors, such as aromatic aldehydes. rsc.orgnih.govrsc.org
Benzoylformate Decarboxylase and Related Alpha-Keto Acid Decarboxylases
Benzoylformate decarboxylase (BFD) is a TPP-dependent enzyme found in bacteria, such as Pseudomonas putida, where it is part of the mandelate (B1228975) pathway. nih.govfrontiersin.org It catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde (B42025) and carbon dioxide. nih.govfrontiersin.orgebi.ac.uk The mechanism, similar to other TPP-dependent decarboxylases, involves the nucleophilic attack of the TPP ylide on the carbonyl carbon of benzoylformate, forming a tetrahedral adduct. ebi.ac.ukresearchgate.net This is followed by decarboxylation, where the thiazolium ring of TPP acts as an electron sink to stabilize the resulting carbanion intermediate. researchgate.netmdpi.com
Other related α-keto acid decarboxylases also utilize TPP as a cofactor to catalyze the decarboxylation of various α-keto acids to their corresponding aldehydes. cornell.edunih.gov These enzymes exhibit a broad substrate range and are important in various metabolic pathways and have potential applications in the production of aroma compounds. nih.gov The catalytic efficiency of these enzymes is dependent on TPP and typically a divalent metal ion like Mg2+. nih.govmdpi.com
| Enzyme | Substrate | Product(s) |
| Benzoylformate Decarboxylase | Benzoylformate | Benzaldehyde, Carbon Dioxide nih.govfrontiersin.org |
| Pyruvate Decarboxylase | Pyruvate | Acetaldehyde, Carbon Dioxide frontiersin.org |
| α-Ketoglutarate Decarboxylase | α-Ketoglutarate | Succinate semialdehyde, Carbon Dioxide mdpi.com |
Pyruvate Oxidase
Pyruvate oxidase is an enzyme that utilizes both thiamine pyrophosphate (TPP) and flavin adenine (B156593) dinucleotide (FAD) as cofactors to catalyze the oxidative decarboxylation of pyruvate. acs.orggenome.jp In organisms like Lactobacillus plantarum, this reaction converts pyruvate, inorganic phosphate, and oxygen into acetyl phosphate, carbon dioxide, and hydrogen peroxide. acs.orgnih.gov The process is crucial for linking glycolysis to energy metabolism.
The catalytic cycle begins with the TPP coenzyme, which, after activation, attacks the pyruvate molecule. This leads to the formation of a C2-α-lactylthiamin diphosphate (LThDP) intermediate. acs.orgnih.gov This intermediate then undergoes decarboxylation (loss of CO₂), forming C2-α-hydroxyethyl-thiamine pyrophosphate (HETPP). acs.orgnih.gov The HETPP intermediate is then oxidized by the nearby FAD cofactor. acs.orggenome.jp This oxidation step involves the transfer of two reducing equivalents from HETPP to FAD, resulting in the formation of acetyl-Thiamine Diphosphate (AcThDP) and the reduced flavin, FADH₂. acs.orggenome.jp
The reduced FADH₂ is subsequently reoxidized by molecular oxygen to produce hydrogen peroxide, regenerating the FAD cofactor for the next catalytic cycle. genome.jp In the final step, the AcThDP intermediate undergoes phosphorolysis, where inorganic phosphate attacks the acetyl group to yield acetyl phosphate and release the active TPP coenzyme. acs.orggenome.jp This mechanism, particularly the electron transfer coupled with phosphorolysis, highlights a sophisticated interplay between the TPP and FAD cofactors. acs.orgacs.org
Kinetic Studies of TPP-Dependent Enzyme Catalysis
Kinetic studies are essential for understanding the efficiency and mechanism of TPP-dependent enzymes. By analyzing reaction rates under various conditions, researchers can determine the sequence of catalytic steps, identify rate-limiting events, and characterize enzyme-bound intermediates.
Steady-state kinetics examines the rate of an enzymatic reaction when the concentration of the enzyme-substrate intermediate complex is constant. This analysis is fundamental for characterizing TPP-dependent enzymes and typically follows the Michaelis-Menten model. libretexts.orgwikipedia.orglibretexts.org From this model, key parameters are derived:
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with substrate. mdpi.com
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. libretexts.orgmdpi.com
kcat (Turnover Number): Calculated as Vmax divided by the total enzyme concentration (kcat = Vmax/[E]T), it represents the number of substrate molecules converted to product per enzyme molecule per second. numberanalytics.comigem.wiki
These parameters are crucial for comparing the effectiveness of different enzymes or the processing of different substrates by the same enzyme. beilstein-journals.orgbiorxiv.org
Table 1: Representative Steady-State Kinetic Parameters for TPP-Dependent Enzymes
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |
|---|---|---|---|---|
| Transketolase (S. cerevisiae) | Glycolaldehyde | 272 | 1.2 | d-nb.info |
| Transketolase (S. cerevisiae) | Erythrulose | 327 | 0.8 | d-nb.info |
| Transketolase (4M/H100L/D469T variant) | Pyruvate | 90.4 | 0.22 | biorxiv.org |
| Benzoylformate Decarboxylase | Benzoylformate | 0.3 | 1600 | acs.org |
The activity of TPP-dependent enzymes is significantly influenced by environmental conditions, including pH, temperature, and the presence of metal ions.
pH: The rate of enzymatic reactions is highly dependent on pH. nih.govcreative-enzymes.com Each enzyme has an optimal pH at which its activity is maximal. Deviations from this optimum can alter the ionization state of amino acid residues in the active site and of the TPP cofactor itself, affecting substrate binding and catalysis. creative-enzymes.comresearchgate.net For many TPP-dependent enzymes, this results in a characteristic bell-shaped activity curve as a function of pH. researchgate.netresearchgate.net
Temperature: Enzyme activity generally increases with temperature up to an optimum point. Beyond this temperature, the enzyme's structure begins to break down (denature), leading to a rapid loss of activity. mdpi.com The optimal temperature for a given TPP-dependent enzyme depends on its source organism and structural stability. researchgate.net
Metal Ions: Divalent metal ions, particularly Magnesium (Mg²⁺) and sometimes Manganese (Mn²⁺) or Calcium (Ca²⁺), are essential for the function of TPP-dependent enzymes. wikipedia.orgnih.gov These ions are crucial for anchoring the pyrophosphate group of the TPP cofactor to the enzyme, ensuring its correct orientation within the active site. mdpi.comwikipedia.org This interaction stabilizes the TPP-enzyme complex and can facilitate the catalytic process. The concentration and type of metal ion can therefore directly modulate the enzyme's reaction rate. nih.gov
Enzyme kinetic modeling involves creating mathematical representations of enzymatic reactions to simulate and analyze their behavior. researchgate.net These models are built upon the reaction mechanism, incorporating the individual elementary steps and their associated rate constants derived from steady-state and pre-steady-state kinetic experiments. nih.govresearchgate.net
The process begins with a proposed reaction scheme, which is translated into a system of differential equations describing the concentration changes of each component (substrates, intermediates, products) over time. libretexts.org By fitting the model's output to experimental data, researchers can estimate the values of the individual rate constants. researchgate.net
Metabolic Integration and Biochemical Pathways of Cocarboxylase Tetrahydrate
Central Role in Carbohydrate Metabolism
Cocarboxylase (B7798076) is a pivotal molecule in central carbohydrate metabolism, linking several key pathways essential for energy production and biosynthesis. guidechem.comchemimpex.com Its function is primarily as a cofactor for large enzyme complexes that catalyze the decarboxylation of α-keto acids. cymitquimica.comdroracle.ai
Glycolysis Interconnection
Cocarboxylase is essential for the irreversible transition from glycolysis to the citric acid cycle. wikipedia.orgproteopedia.org It acts as the coenzyme for the pyruvate (B1213749) dehydrogenase complex (PDC), which catalyzes the oxidative decarboxylation of pyruvate, the end product of glycolysis, to form acetyl-CoA. wikipedia.orgproteopedia.orgmhmedical.com This reaction is a critical regulatory point in glucose metabolism. wikipedia.org The PDC is a multi-enzyme complex composed of three main enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) S-acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). proteopedia.orgmhmedical.com Cocarboxylase is specifically required by the E1 component to initiate the decarboxylation of pyruvate. wikipedia.orgproteopedia.org
Citric Acid Cycle (Krebs Cycle) Involvement
Within the mitochondrial matrix, cocarboxylase plays a vital role in the citric acid cycle, also known as the Krebs cycle. mdpi.comwikipedia.org It is the coenzyme for the α-ketoglutarate dehydrogenase complex (KGDHC), another multi-enzyme complex structurally and functionally similar to the PDC. wikipedia.orgmdpi.com The KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a key step in the cycle that generates NADH. mdpi.comlibretexts.org This reaction is a critical control point of the citric acid cycle. mdpi.com The dependence of this enzyme on cocarboxylase underscores the vitamin's importance in cellular energy production, as the citric acid cycle is the primary source of reducing equivalents (NADH and FADH2) for the electron transport chain and subsequent ATP synthesis. mhmedical.comwikipedia.org
Pentose (B10789219) Phosphate (B84403) Pathway Contributions
Cocarboxylase is also a crucial coenzyme for the enzyme transketolase, which functions in the non-oxidative branch of the pentose phosphate pathway (PPP). cornell.eduwikipedia.orgnih.gov The PPP is a vital metabolic pathway that runs parallel to glycolysis and is responsible for producing NADPH, which is essential for reductive biosynthesis (e.g., fatty acid synthesis) and for protecting against oxidative stress, as well as for generating pentose sugars like ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis. cornell.edunih.gov Transketolase, with the help of cocarboxylase, catalyzes the transfer of two-carbon units between sugar phosphates, thereby linking the PPP with the glycolytic pathway. wikipedia.orgnih.gov
Metabolism of Branched-Chain Amino Acids
Beyond its role in carbohydrate metabolism, cocarboxylase is fundamental to the catabolism of the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. cymitquimica.commdpi.com The initial step in BCAA degradation is their transamination to form branched-chain α-keto acids (BCKAs). mdpi.comfrontiersin.org These BCKAs then undergo oxidative decarboxylation in a reaction catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC). wikipedia.orgnih.gov
Similar to the PDC and KGDHC, the BCKDC is a large, mitochondrial multi-enzyme complex that requires cocarboxylase as a coenzyme for its E1 subunit. wikipedia.org This enzymatic step is a critical, irreversible point in the breakdown of BCAAs. frontiersin.org The products of this reaction are acyl-CoA derivatives that can subsequently enter the citric acid cycle for energy production or be used for the synthesis of fatty acids and ketone bodies. mdpi.com Thus, cocarboxylase is essential for utilizing BCAAs as an energy source.
Other TPP-Dependent Metabolic Transformations
The essentiality of cocarboxylase extends to other, more specialized metabolic pathways. In mammals, the peroxisomal enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) depends on TPP to function. cornell.edu This enzyme is involved in the α-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet, and the breakdown of 2-hydroxy straight-chain fatty acids. cornell.edu
In non-mammalian systems such as yeast and bacteria, other TPP-dependent enzymes play significant roles. cornell.edu These include:
Pyruvate decarboxylase , which is involved in the fermentation pathway that produces ethanol. wikipedia.org
Benzoylformate decarboxylase , which participates in the mandelate (B1228975) pathway, allowing bacteria to utilize mandelic acid as a carbon source. cornell.edu
Indolepyruvate decarboxylase , which is crucial for the synthesis of the plant hormone indole-3-acetic acid. cornell.edu
The diverse array of reactions catalyzed by TPP-dependent enzymes highlights the fundamental importance of cocarboxylase in central metabolism across all domains of life. wikipedia.org
Table of TPP-Dependent Enzymes and their Metabolic Roles
| Enzyme Complex/Enzyme | Metabolic Pathway | Function |
|---|---|---|
| Pyruvate Dehydrogenase Complex (PDC) | Glycolysis-Citric Acid Cycle Link | Catalyzes the conversion of pyruvate to acetyl-CoA. wikipedia.orgproteopedia.org |
| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Citric Acid Cycle | Catalyzes the conversion of α-ketoglutarate to succinyl-CoA. mdpi.com |
| Transketolase | Pentose Phosphate Pathway | Catalyzes the transfer of two-carbon units between sugar phosphates. wikipedia.orgnih.gov |
| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) | Branched-Chain Amino Acid Catabolism | Catalyzes the oxidative decarboxylation of branched-chain α-keto acids. wikipedia.orgnih.gov |
| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Fatty Acid α-Oxidation | Involved in the breakdown of phytanic acid and 2-hydroxy straight-chain fatty acids. cornell.edu |
Biosynthesis and Regulatory Mechanisms of Thiamine Pyrophosphate
De Novo Biosynthesis Pathways
The de novo synthesis of thiamine (B1217682) pyrophosphate (TPP) is a fundamental metabolic process in most prokaryotes, as well as in eukaryotes like fungi, plants, and algae. nih.govtamu.edu This process universally involves the independent synthesis of a pyrimidine (B1678525) moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and a thiazole (B1198619) moiety, 4-methyl-5-(β-hydroxyethyl)thiazole (HET). nih.govnih.gov These two components are then coupled and subsequently phosphorylated to produce the active cofactor, TPP. tamu.edunih.gov
Precursor Moiety Synthesis (Pyrimidine and Thiazole)
The pathways for synthesizing the pyrimidine and thiazole precursors exhibit significant diversity between prokaryotes and eukaryotes. nih.govtamu.edu
In bacteria such as E. coli and B. subtilis, the pyrimidine and thiazole moieties are constructed through complex, multi-enzyme pathways. asm.org
Pyrimidine Moiety Synthesis: The pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in the de novo purine (B94841) biosynthesis pathway. nih.govasm.org
ThiC: This single enzyme, a member of the radical S-adenosylmethionine (SAM) superfamily, catalyzes the complex rearrangement of AIR to form HMP phosphate (B84403) (HMP-P). nih.govnih.govasm.org
ThiD: The HMP-P is then phosphorylated by HMP-P kinase (ThiD) to yield HMP-PP, the activated form ready for coupling. nih.govnih.govasm.org
Thiazole Moiety Synthesis: The synthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P or Thz-P), is a more complex process involving multiple proteins. nih.govasm.org The precursors include 1-deoxy-D-xylulose 5-phosphate (DXP), a sulfur source (cysteine), and a source for the C2-N3 fragment of the ring. soton.ac.uksoton.ac.uk
DXP Synthase (Dxs): Catalyzes the formation of DXP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govasm.org
Sulfur Transfer System: In E. coli, a sulfur carrier protein, ThiS, is activated by ThiF (an adenylyltransferase). nih.govtamu.edu The sulfur is then transferred from cysteine via the action of cysteine desulfurase (IscS) and ThiI. nih.govtamu.edu
C2-N3 Fragment Source: The source of the C2-N3 atoms differs between bacteria.
In E. coli, the enzyme ThiH, a radical SAM enzyme, cleaves tyrosine to provide a dehydroglycine intermediate. nih.govsoton.ac.uk
In B. subtilis, the flavoenzyme ThiO oxidizes glycine (B1666218) to generate the dehydroglycine intermediate. nih.govnih.gov
Thiazole Synthase (ThiG): This enzyme catalyzes the crucial condensation of DXP, the activated sulfur on ThiS-COSH, and dehydroglycine to form the thiazole ring. nih.govasm.org
Table 1: Key Enzymes in Prokaryotic TPP Precursor Biosynthesis
| Moiety | Organism | Gene | Enzyme | Function |
|---|---|---|---|---|
| Pyrimidine | E. coli, B. subtilis | thiC | Phosphomethylpyrimidine synthase | Converts AIR to HMP-P. nih.govasm.org |
| Pyrimidine | E. coli, B. subtilis | thiD | HMP-P Kinase | Phosphorylates HMP-P to HMP-PP. nih.govasm.org |
| Thiazole | E. coli | thiH | Tyrosine lyase | Generates dehydroglycine from tyrosine. nih.govsoton.ac.uk |
| Thiazole | B. subtilis | thiO | Glycine oxidase | Generates dehydroglycine from glycine. nih.govnih.gov |
| Thiazole | E. coli, B. subtilis | thiG | Thiazole synthase | Catalyzes the condensation to form the thiazole ring. nih.govasm.org |
| Thiazole | E. coli, B. subtilis | dxs | DXP synthase | Produces DXP, a key thiazole precursor. nih.govasm.org |
Eukaryotic organisms employ markedly different and seemingly simpler pathways, requiring fewer enzymes for the synthesis of the pyrimidine and thiazole moieties. nih.govtamu.edu In plants, these biosynthetic steps are localized within the chloroplasts. frontiersin.orgfrontiersin.org
Pyrimidine Moiety Synthesis: Similar to bacteria, plants and algae utilize the purine intermediate AIR to produce the pyrimidine ring. frontiersin.orgportlandpress.com
THIC (HMP-P Synthase): This enzyme converts AIR into HMP-P. frontiersin.orgportlandpress.com In plants and algae, the expression of the THIC gene is often regulated by a TPP-sensing riboswitch located in the mRNA's 3' untranslated region (UTR). portlandpress.compnas.org
Thiazole Moiety Synthesis: The eukaryotic pathway for thiazole synthesis is distinct from the prokaryotic one and centers on a single key enzyme. nih.govtamu.edu
THI4 (Thiazole Synthase): In yeast (Saccharomyces cerevisiae), an enzyme named THI4p is responsible for forming the thiazole ring. portlandpress.comresearchgate.net Plant homologs are designated as THI1. frontiersin.orgbiorxiv.org This enzyme catalyzes a unique reaction using NAD+, glycine, and a sulfur atom derived from a cysteine residue within the THI4/THI1 protein itself. frontiersin.orgfrontiersin.org This process is considered a "suicide" mechanism because the enzyme is consumed in a single turnover, making it a reactant rather than a true catalyst. researchgate.netfrontiersin.org
Table 2: Key Enzymes in Eukaryotic TPP Precursor Biosynthesis
| Moiety | Organism Group | Gene | Enzyme | Function |
|---|---|---|---|---|
| Pyrimidine | Plants, Algae | THIC | HMP-P Synthase | Converts AIR to HMP-P. frontiersin.orgportlandpress.com |
Prokaryotic Pathways (e.g., Escherichia coli, Bacillus subtilis)
Coupling and Phosphorylation Steps
Once the pyrimidine pyrophosphate (HMP-PP) and thiazole phosphate (HET-P) moieties are synthesized, they are joined together and then further phosphorylated to yield the final active cofactor, TPP. nih.govresearchgate.net
The condensation of HMP-PP and HET-P is catalyzed by the enzyme thiamin phosphate synthase, encoded by the thiE gene in bacteria. researchgate.netuniprot.org This enzyme couples the two heterocyclic precursors to form thiamine monophosphate (TMP) and releases pyrophosphate (PPi). rcsb.orgproteopedia.org The reaction is believed to proceed through a dissociative mechanism where the pyrophosphate group of HMP-PP leaves, creating a reactive pyrimidine carbocation intermediate that is subsequently attacked by the nitrogen atom of the thiazole ring. nih.govuniprot.org In plants, a bifunctional enzyme known as TH1 carries out this coupling step. frontiersin.orgportlandpress.com
The final step in the de novo pathway in bacteria is the phosphorylation of TMP to the active form, TPP. nih.govresearchgate.net This reaction is catalyzed by thiamin phosphate kinase, the product of the thiL gene. uniprot.orgnih.gov ThiL utilizes ATP as the phosphate donor to convert TMP into TPP. uniprot.orgresearchgate.net This enzyme is crucial for both the de novo synthesis pathway and for the final step of some salvage pathways. nih.govnih.gov
In contrast, many eukaryotes, including plants and fungi, use a different two-step process. They first dephosphorylate TMP to thiamine, which is then pyrophosphorylated in a single step by the enzyme thiamine pyrophosphokinase to form TPP. pnas.orgpnas.orgqmul.ac.uk
Thiamin Pyrophosphokinase (TPK1/ThiN/THI80)
Thiamin Pyrophosphokinase (TPK), also known as thiamine pyrophosphokinase 1 (TPK1), ThiN in archaea, or THI80 in yeast, is the crucial enzyme responsible for the final step in the biosynthesis of cocarboxylase (B7798076), or thiamine pyrophosphate (TPP). genecards.orgresearchgate.netuniprot.org This enzyme catalyzes the transfer of a pyrophosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to thiamine. researchgate.netrcsb.org This pyrophosphorylation reaction converts thiamine into its biologically active coenzyme form, TPP. genecards.orgresearchgate.net
Functioning as a homodimer, TPK is essential for viability across organisms as it provides the sole mechanism for producing the TPP cofactor. uniprot.orgrcsb.orgresearchgate.net In the yeast Saccharomyces cerevisiae, THI80 is the only enzyme capable of synthesizing TPP. uniprot.org Similarly, in the plant model organism Arabidopsis, TPK activity is the exclusive pathway for converting both de novo synthesized and externally supplied thiamine into the active TPP cofactor. researchgate.net While plants have two biochemically redundant TPK genes (AtTPK1 and AtTPK2), a double knockout of these genes is lethal, highlighting the enzyme's critical role in plant metabolism. researchgate.net
The crystal structure of TPK from Saccharomyces cerevisiae reveals that each subunit of the homodimer is composed of two domains. rcsb.org The active site is uniquely situated in a cleft at the interface between the two subunits, formed by residues from both. rcsb.org This structural arrangement is fundamental to its catalytic function of binding thiamine and facilitating the pyrophosphate transfer from ATP. rcsb.org The product of this reaction, TPP, is an indispensable cofactor for enzymes central to carbohydrate metabolism and energy production. researchgate.net
Table 1: Overview of Thiamin Pyrophosphokinase (TPK)
| Feature | Description | References |
| Enzyme Name | Thiamin Pyrophosphokinase | researchgate.net |
| Aliases | TPK1, ThiN, THI80 | genecards.orguniprot.org |
| Function | Catalyzes the conversion of thiamine to thiamine pyrophosphate (TPP). | genecards.orgresearchgate.net |
| Reaction | Thiamine + ATP → Thiamine Pyrophosphate + AMP | researchgate.netuniprot.org |
| Structure | Homodimer; active site at the dimer interface. | rcsb.org |
| Importance | Essential for producing the active TPP coenzyme. uniprot.org | uniprot.org |
| Organismal Role | The sole enzyme for TPP synthesis in yeast; essential for viability in plants. | uniprot.orgresearchgate.net |
Subcellular Compartmentalization of TPP Biosynthesis (e.g., Plastids, Cytosol, Mitochondria)
The biosynthesis of thiamine pyrophosphate in eukaryotes, particularly in plants, is a spatially organized process, distributed across multiple subcellular compartments. mdpi.comoup.com This compartmentalization allows for the efficient synthesis and delivery of the vital cofactor to where it is needed. oup.com
In plant cells, the initial steps of thiamine synthesis occur in the plastids (specifically, chloroplasts in photosynthetic tissues). mdpi.com Here, the two precursor moieties, a pyrimidine ring and a thiazole ring, are synthesized independently. mdpi.com These precursors are then condensed to form thiamin monophosphate (TMP). mdpi.com
The subsequent steps of TPP formation take place in the cytosol. TMP is dephosphorylated to free thiamin, which is then pyrophosphorylated by thiamin pyrophosphokinase (TPK) to yield the final active cofactor, TPP. researchgate.netmdpi.com Therefore, the cytosol is the primary site of TPP synthesis in plants and other eukaryotes like the malaria parasite Plasmodium falciparum. researchgate.netplos.orgscielo.br
Although TPP is synthesized exclusively in the cytoplasm, the majority of it is required within the mitochondria to act as a cofactor for critical metabolic enzymes involved in oxidative energy metabolism, such as pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase. plos.orgscielo.br It is estimated that approximately 90% of the TPP generated in the cytosol is transported into the mitochondria. plos.org This transport is not passive but is mediated by a specific carrier protein known as the mitochondrial thiamine pyrophosphate transporter (MTPPT), the product of the SLC25A19 gene. plos.org Studies in rat brain cells have confirmed that the highest concentrations of TPP are found in the mitochondrial and synaptosomal fractions, with a much smaller, high-turnover pool located in the cytosol. nih.gov This compartmentalization underscores a system where TPP is synthesized in one location (cytosol) and then actively distributed to other organelles (primarily mitochondria) to fulfill its metabolic roles. plos.org
Regulatory Mechanisms of TPP Levels
The intracellular concentration of thiamine pyrophosphate is meticulously controlled through sophisticated regulatory mechanisms to meet cellular demands without wasteful overproduction. This regulation primarily occurs at the level of gene expression, directly controlling the synthesis of enzymes involved in the thiamine biosynthetic pathway. The two principal mechanisms are TPP-sensing riboswitches and feedback regulation of thiamine biosynthesis genes.
TPP-Sensing Riboswitches
TPP-sensing riboswitches, also known as THI elements or Thi-boxes, are highly conserved RNA structures typically located in the non-coding regions of messenger RNA (mRNA). nih.govribocentre.org These riboswitches function as direct sensors of the TPP molecule. nih.govribocentre.org By binding directly to TPP, they undergo a conformational change that modulates the expression of adjacent genes, which are often involved in the synthesis or transport of thiamine. nih.govribocentre.org The TPP riboswitch is the most widely distributed class of riboswitch known, having been identified in organisms across all three domains of life: bacteria, archaea, and eukaryotes. nih.govnih.govsci-hub.se
Mechanism of Riboswitch-Mediated Gene Expression Control (e.g., mRNA Splicing, Translation)
The mechanism by which TPP riboswitches control gene expression varies between prokaryotes and eukaryotes, reflecting the different transcriptional and translational machinery in these domains.
In Bacteria: TPP riboswitches typically regulate gene expression at the levels of transcription termination or translation initiation. ribocentre.org When TPP concentrations are low, the riboswitch adopts a conformation that allows gene expression (the "ON" state). nih.gov Upon binding to TPP, the riboswitch refolds into a more stable structure (the "OFF" state). This structural change can either form a rho-independent transcription termination hairpin, causing premature termination of the mRNA transcript, or it can sequester the Shine-Dalgarno (ribosome-binding site) sequence, thereby blocking the initiation of translation. nih.govribocentre.org
In Eukaryotes (Fungi, Plants, and Algae): The primary mechanism involves the regulation of pre-mRNA splicing. ribocentre.orgnih.govpnas.org In fungi such as Neurospora crassa and plants like Arabidopsis thaliana, TPP riboswitches are often located within introns. ribocentre.orgoup.com When TPP levels are high, the ligand binds to the riboswitch aptamer. ribocentre.orgresearchgate.net This binding induces a structural change that alters the accessibility of key splice sites. ribocentre.orgoup.com This can lead to alternative splicing events that result in a non-functional or unstable mRNA. For example, in plants, the TPP riboswitch in the 3' untranslated region (UTR) of the THIC gene controls alternative 3' end processing. oup.comresearchgate.net High TPP levels promote a splicing event that produces a transcript with a long, unstable 3' UTR, leading to its rapid degradation and reduced ThiC protein production. mdpi.comribocentre.orgresearchgate.net In fungi and algae, TPP binding can prevent the removal of an intron containing an upstream open reading frame (uORF), which in turn blocks the translation of the main protein-coding sequence. pnas.org
Distribution and Conservation Across Organisms (Bacteria, Fungi, Plants, Algae)
The TPP riboswitch is unique among known riboswitches for its presence in all three domains of life, highlighting its ancient evolutionary origin. nih.govsci-hub.seoup.com
Bacteria: TPP riboswitches are extremely widespread, found in nearly all bacterial lineages where they regulate thiamine biosynthesis and transport genes. sci-hub.senih.gov
Archaea: While less common than in bacteria, TPP riboswitches have been identified in certain archaeal groups, such as the Thermoplasmatales. asm.org In most other archaeal lineages, thiamine gene regulation appears to be controlled by protein-based transcriptional regulators. asm.org
Fungi: TPP riboswitches are abundant in the fungal kingdom, particularly within the phyla Ascomycota and Basidiomycota. acs.orgresearchgate.net They are found in the introns of genes involved in thiamine biosynthesis (e.g., NMT1, THI4) and transport. acs.orgresearchgate.net
Plants and Algae: In all plant species studied, a TPP riboswitch is consistently found in the 3' UTR of the THIC gene. oup.comresearchgate.net Similarly, green algae like Chlamydomonas reinhardtii utilize TPP riboswitches located in the introns of the THIC and THI4 genes to regulate their expression via alternative splicing. pnas.org
Across this vast phylogenetic range, the core ligand-binding domain (the aptamer) of the TPP riboswitch is remarkably conserved in both sequence and structure. nih.govacs.org This conservation is necessary to maintain the precise binding pocket for TPP. In contrast, the expression platform, which connects the sensor to the gene-regulatory machinery, shows significant variability, allowing the same sensing domain to be adapted for different regulatory mechanisms (transcription termination, translation blocking, or splicing modulation) in different organisms. oup.comnih.gov
Table 2: Distribution and Mechanism of TPP Riboswitches
| Domain/Group | Location in Gene | Regulatory Mechanism | References |
| Bacteria | 5' UTR | Transcription termination or Translation inhibition | ribocentre.org |
| Fungi | Introns (5' UTR or coding sequence) | Alternative Splicing | ribocentre.orgresearchgate.net |
| Plants | 3' UTR (of THIC gene) | Alternative Splicing and 3' end processing | oup.comresearchgate.net |
| Algae | Introns (of THIC, THI4 genes) | Alternative Splicing | pnas.org |
Feedback Regulation of Thiamine Biosynthesis Genes (e.g., ThiC)
TPP-sensing riboswitches are the central component of a classic negative feedback regulatory loop that maintains thiamine homeostasis. mdpi.comresearchgate.net When cellular levels of TPP are sufficient or in excess, the TPP molecule itself acts as a signal to repress the very genes responsible for its synthesis and transport. researchgate.net
A well-characterized example of this feedback mechanism is the regulation of the THIC gene in plants. mdpi.comoup.comresearchgate.net The ThiC enzyme catalyzes a key step in the synthesis of the pyrimidine precursor of thiamine. mdpi.com The mRNA transcript of the THIC gene contains a TPP-responsive riboswitch in its 3' untranslated region. oup.comresearchgate.net
Low TPP Levels: When the cell requires more TPP, the riboswitch remains unbound. The THIC pre-mRNA is processed into a stable message that is efficiently translated, leading to the production of the ThiC enzyme and subsequent synthesis of thiamine. ribocentre.org
High TPP Levels: When TPP accumulates, it binds directly to the riboswitch on the THIC pre-mRNA. mdpi.comresearchgate.net This binding event induces a structural change in the RNA that exposes an alternative processing site, leading to the production of an mRNA with a long 3' UTR. ribocentre.org This extended transcript is recognized by the cell's machinery as aberrant and is rapidly degraded. mdpi.comribocentre.org
This process effectively down-regulates the production of the ThiC enzyme, thus reducing the rate of thiamine biosynthesis and preventing the toxic accumulation of the vitamin. mdpi.comresearchgate.net This direct feedback control by the end-product (TPP) on its own biosynthetic pathway provides a rapid and efficient means for the cell to manage its metabolic resources. researchgate.net
Thiamine pyrophosphate (TPP), also known as cocarboxylase, is the biologically active form of thiamine (vitamin B1). wikipedia.org It is an essential cofactor for a multitude of enzymes involved in critical metabolic pathways, including carbohydrate and energy metabolism. physiology.orgpatsnap.com The synthesis of TPP from thiamine is a highly regulated process, ensuring that cellular needs for this vital coenzyme are met. In eukaryotes, the final step of TPP biosynthesis occurs in the cytoplasm through the action of a specific enzyme. plos.orgembopress.org
The conversion involves the phosphorylation of thiamine, a process catalyzed by the enzyme thiamine pyrophosphokinase (TPK), which transfers a pyrophosphate group from ATP to thiamine. nih.govportlandpress.com This cytoplasmic synthesis is crucial because TPP itself is required in different cellular compartments, most notably the mitochondria, necessitating sophisticated transport mechanisms to deliver it to its sites of action. wikipedia.orgplos.org
Regulatory control of TPP levels is critical for metabolic homeostasis. A primary mechanism for this regulation, particularly in prokaryotes, fungi, and plants, is the TPP riboswitch. nih.govpnas.orgplos.org A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds directly to a small molecule metabolite, such as TPP. plos.orgnih.gov This binding event alters the mRNA's structure, thereby controlling the expression of the genes it encodes—typically those involved in the synthesis or transport of the metabolite itself. nih.gov When intracellular TPP concentrations are high, TPP binds to the riboswitch, leading to a conformational change that often results in the termination of transcription or inhibition of translation of the associated genes. nih.govpnas.org This creates an efficient feedback loop that prevents the overproduction of thiamine and its derivatives. plos.org
Interactive Data Table: Key Enzyme in Eukaryotic TPP Biosynthesis
| Enzyme Name | Gene | Location | Function |
|---|
Molecular Mechanisms of Thiamine and TPP Transport (e.g., TPK-1, TPC/SLC25A19, hEMT)
The movement of thiamine and its active form, TPP, across cellular and organellar membranes is a complex process mediated by a suite of specialized proteins. This transport is vital for delivering thiamine from dietary sources into cells and for shuttling TPP to its destinations within the cell, such as the mitochondria.
Thiamin Pyrophosphokinase-1 (TPK-1)
While not a transporter itself, Thiamin Pyrophosphokinase-1 (TPK1) plays a crucial indirect role in the cellular uptake and retention of thiamine. portlandpress.comnih.gov TPK1 is the enzyme responsible for the rapid conversion of free thiamine into thiamine pyrophosphate (TPP) immediately following its entry into the cytoplasm. maayanlab.cloudnih.gov This phosphorylation effectively "traps" the vitamin within the cell, as the larger, negatively charged TPP molecule cannot easily diffuse back across the plasma membrane. nih.gov This process maintains a steep concentration gradient for free thiamine, promoting its continuous influx into the cell via transporters like ThTr1 and ThTr2. portlandpress.comnih.gov The regulation of TPK1 expression is itself an adaptive mechanism; for instance, its expression can be upregulated in response to cellular stress, such as hypoxia, to potentially support the heightened metabolic demands of cells. nih.gov
Mitochondrial Thiamine Pyrophosphate Carrier (TPC/SLC25A19)
Once synthesized in the cytoplasm, the majority of TPP must be transported into the mitochondria to act as a cofactor for key enzymes of energy metabolism, such as the pyruvate dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase (α-KGDH) complex. plos.orgportlandpress.comnih.gov This transport across the inner mitochondrial membrane is mediated by the mitochondrial thiamine pyrophosphate carrier (TPC), the protein product of the SLC25A19 gene. plos.orgnih.govgenecards.org
TPC is a member of the mitochondrial carrier family (MCF), characterized by three tandemly repeated domains that form six transmembrane helices. plos.orgumin.ac.jp The transport mechanism is believed to follow an alternating access model, where a single binding site for TPP is alternately exposed to the cytoplasm (intermembrane space side) and the mitochondrial matrix. nih.gov Molecular dynamics simulations suggest that the carrier's preference for TPP is determined by specific amino acid residues within the binding site and the formation and breaking of salt bridge networks that facilitate the conformational changes required for transport. nih.gov The carrier can also facilitate an exchange between cytosolic TPP and intramitochondrial thiamine monophosphate (ThMP), which is a product of TPP hydrolysis within the mitochondria. embopress.org Mutations in the SLC25A19 gene can impair TPP transport, leading to severe metabolic and neurological disorders. nih.govmedlineplus.gov
Human Extraneuronal Monoamine Transporters (hEMT)
Human extraneuronal monoamine transporters (hEMT) are part of a broader family of transporters that handle various organic cations, including certain nutrients and neurotransmitters. portlandpress.comnih.gov Research has identified that these transporters also participate in the uptake of thiamine into specific tissues, notably neurons. portlandpress.comnih.govscispace.com This function is critical for ensuring an adequate supply of thiamine to the nervous system, which is particularly vulnerable to thiamine deficiency. The precise mechanism by which hEMTs bind and translocate thiamine is an area of ongoing investigation, but their involvement highlights the multi-layered and tissue-specific systems that have evolved to manage the distribution of this essential vitamin.
Interactive Data Table: Key Proteins in Thiamine and TPP Transport
| Protein/Gene | Full Name | Location | Primary Function |
|---|---|---|---|
| TPK-1 | Thiamin Pyrophosphokinase 1 | Cytosol | An enzyme that phosphorylates thiamine to TPP, trapping it in the cell and facilitating further uptake. portlandpress.comnih.gov |
| TPC/SLC25A19 | Mitochondrial Thiamine Pyrophosphate Carrier | Inner Mitochondrial Membrane | Transports TPP from the cytosol into the mitochondrial matrix. plos.orgnih.govmedlineplus.gov |
| hEMT | Human Extraneuronal Monoamine Transporter | Plasma Membrane (e.g., Neurons) | Transports thiamine and other organic cations into specific cells, such as neurons. portlandpress.comnih.gov |
Structural Biology and Molecular Interactions of Cocarboxylase Tetrahydrate
Three-Dimensional Structure of TPP and its Conformations
In many TPP-dependent enzymes, the cofactor binds in an extended conformation. nih.gov A significant conformational feature is the relative orientation of the pyrimidine (B1678525) and thiazolium rings, which is crucial for the formation of the reactive ylide intermediate. nih.gov This orientation facilitates an intramolecular interaction where the 4'-amino group of the pyrimidine ring deprotonates the C2 carbon of the thiazolium ring. nih.gov
TPP Binding to Apoenzymes
The binding of TPP to its cognate apoenzyme is a highly specific process that induces conformational changes in both the cofactor and the protein, leading to the formation of a catalytically competent holoenzyme. acs.org This binding occurs at a specialized active site, often located at the interface between subunits of the enzyme. acs.orgscience.gov
Conserved Pyrophosphate (PP) and Pyrimidine (Pyr) Binding Domains
A common feature among the diverse family of TPP-dependent enzymes is the presence of conserved structural domains responsible for anchoring the cofactor. core.ac.uk These are the pyrophosphate (PP) binding domain and the pyrimidine (Pyr) binding domain. core.ac.uk
The PP-binding domain is characterized by a conserved sequence motif, often a GDX(n)N motif, which plays a direct role in coordinating the pyrophosphate moiety of TPP. researchgate.net Structural analyses have revealed that this domain typically consists of a specific arrangement of α-helices and β-strands that create a pocket for the negatively charged pyrophosphate group. core.ac.uk
The Pyr-binding domain interacts with the pyrimidine ring of TPP. core.ac.uk This interaction is crucial for the proper positioning of the cofactor within the active site. core.ac.uk While the sequence homology in this domain can be lower across different enzyme families, the structural fold that forms the binding pocket is often conserved. core.ac.uk
| Domain | Bound Moiety of TPP | Key Features | Conserved Motif Example |
|---|---|---|---|
| Pyrophosphate (PP) Binding Domain | Pyrophosphate | Contains conserved α-helices and β-strands that form a binding pocket. core.ac.uk | GDX(n)N researchgate.net |
| Pyrimidine (Pyr) Binding Domain | Pyrimidine Ring | Structurally conserved fold for positioning the pyrimidine ring. core.ac.uk | N/A |
Active Site Architecture and Cofactor Positioning
The active site of a TPP-dependent enzyme is a highly organized three-dimensional cavity formed by residues from both the PP and Pyr binding domains, often contributed by different subunits of a multimeric enzyme. science.govcore.ac.uk This intricate architecture ensures the precise positioning of TPP for catalysis. The pyrophosphate tail is typically anchored deep within its binding pocket through a network of hydrogen bonds and interactions with a divalent metal ion. nih.gov The pyrimidine ring also fits into a specific pocket, while the catalytically crucial thiazolium ring is positioned at the heart of the active site, accessible to the substrate. core.ac.uknih.gov
The binding of TPP can induce significant conformational changes in the enzyme, organizing the active site for catalysis. acs.org In some enzymes, flexible loops become ordered upon TPP binding, enclosing the active site and shielding the reaction from the solvent. acs.org
Role of Metal Ions (e.g., Mg²⁺) in TPP Binding and Catalysis
Divalent metal ions, most commonly magnesium (Mg²⁺), are essential for the function of virtually all TPP-dependent enzymes. nih.govoup.com These ions play a dual role in both the binding of TPP and in the catalytic mechanism itself.
The negatively charged pyrophosphate group of TPP is coordinated by the positively charged metal ion, which in turn is chelated by conserved acidic residues within the PP-binding domain. nih.govoup.com This metal ion bridge is a critical component of the TPP binding motif, neutralizing the negative charge of the pyrophosphate and stabilizing the conformation of the bound cofactor. nih.govnih.gov The presence of Mg²⁺ can significantly increase the affinity of the apoenzyme for TPP. oup.com For instance, in yeast pyruvate (B1213749) decarboxylase, the binding constant for TPP is markedly higher in the presence of Mn²⁺ or Mg²⁺. oup.com
Beyond its structural role, the metal ion can also participate in catalysis by polarizing the pyrophosphate group and influencing the electronic properties of the thiazolium ring, thereby facilitating the formation of the reactive ylide.
| Metal Ion (e.g., Mg²⁺) | Function | Mechanism | Reference |
|---|---|---|---|
| Structural | Stabilizes TPP binding | Forms a bridge between the negatively charged pyrophosphate group and acidic residues in the PP-binding domain. | nih.govnih.gov |
| Increases binding affinity | Neutralizes the charge of the pyrophosphate, enhancing the interaction with the apoenzyme. | oup.com | |
| Catalytic | Facilitates ylide formation | Polarizes the pyrophosphate group, influencing the electronic state of the thiazolium ring. | nih.gov |
Specific Amino Acid Residue Interactions within Catalytic Centers
The catalytic center of a TPP-dependent enzyme is lined with specific amino acid residues that engage in precise interactions with the cofactor and the substrate. A highly conserved glutamate (B1630785) residue is often found near the N1' of the pyrimidine ring and is thought to play a key role in activating the cofactor by promoting the formation of the reactive ylide. researchgate.net
Other important interactions include hydrogen bonds between the enzyme and the pyrophosphate group, as well as hydrophobic interactions with the thiazolium and pyrimidine rings. nih.gov For example, in Mycobacterium tuberculosis transketolase, residues such as Thr48, His85, and Asp177 form hydrogen bonds with the pyrophosphate moiety. nih.gov Aromatic residues can engage in π-stacking interactions with the pyrimidine and thiazolium rings, further stabilizing the bound cofactor. iucr.org These interactions are not only critical for binding but also for maintaining the precise geometry required for the catalytic cycle.
Structural Dynamics of TPP-Enzyme Complexes
The interaction between TPP and its host enzyme is not a static lock-and-key mechanism but rather a dynamic process. The binding of the cofactor can trigger conformational changes that propagate through the enzyme structure, a phenomenon known as allostery. nih.gov These dynamic changes are essential for the catalytic cycle, allowing for substrate binding, product release, and the regulation of enzyme activity.
Studies have shown that the flexibility of certain regions, such as active site loops, is crucial for the catalytic function. acs.org These loops can adopt different conformations during the reaction cycle, facilitating the different chemical steps. The "flip-flop" mechanism proposed for some TPP-dependent enzymes suggests that the two active sites in a dimeric enzyme may work in an alternating fashion, with the conformational state of one active site influencing the other. nasa.gov This dynamic interplay highlights the sophisticated nature of TPP-enzyme complexes and their ability to perform complex chemical transformations.
Conformational Changes Upon TPP Binding
The binding of Thiamine (B1217682) Pyrophosphate (TPP) to its target enzymes and riboswitches is a dynamic process that induces significant conformational changes in both the cofactor and the macromolecule. These structural rearrangements are fundamental to the catalytic activity of TPP-dependent enzymes and the regulatory function of TPP riboswitches. nih.govpurdue.edu
Upon binding, TPP often adopts a specific V-conformation. This conformation is crucial for its catalytic function as it brings the N4' atom of the aminopyrimidine ring into close proximity with the C2 atom of the thiazolium ring, facilitating the formation of a reactive carbanion. wikipedia.org This induced fit is a common feature in TPP-dependent enzymes. researchgate.netnasa.gov
In enzymes like human pyruvate dehydrogenase, the binding of TPP and a magnesium ion occurs at the interface of the α and β subunits. wikipedia.org This interaction stabilizes a specific conformation of the enzyme that is catalytically competent. mdpi.com The binding of substrates can further induce conformational changes, often involving the movement of flexible loops to enclose the active site, thereby optimizing the environment for catalysis. purdue.edunih.gov For instance, in phenylalanine hydroxylase, phenylalanine binding triggers extensive conformational changes in both the regulatory and catalytic domains, altering the interface between them. nih.gov
Similarly, in TPP-sensing riboswitches, the binding of TPP stabilizes a complex tertiary structure. nih.govnih.gov Riboswitches are RNA elements that regulate gene expression by sensing metabolite concentrations. frontiersin.org The TPP riboswitch aptamer domain folds into a specific three-dimensional structure upon TPP binding, which in turn modulates gene expression. nih.govnih.govresearchgate.net This process involves the formation of tertiary contacts between different helical domains of the RNA, creating a precise binding pocket for TPP. nih.govnih.govoup.com Single-molecule studies have revealed that the TPP riboswitch exists in a dynamic equilibrium between open and closed conformations, and TPP binding shifts this equilibrium towards the closed, regulatory state. nih.govpnas.org
Table 1: Conformational Changes Upon TPP Binding
| Macromolecule | Ligand | Key Conformational Changes | Functional Implication |
|---|---|---|---|
| Human Pyruvate Dehydrogenase | TPP, Pyruvate | Adoption of V-conformation by TPP; movement of active site loops. wikipedia.orgnih.gov | Activation of TPP for catalysis; substrate positioning. wikipedia.orgnih.gov |
| Phenylalanine Hydroxylase | Phenylalanine | Altered interaction between regulatory and catalytic domains. nih.gov | Allosteric activation of the enzyme. nih.gov |
| TPP Riboswitch | TPP | Stabilization of a complex tertiary RNA structure; formation of P3/L5 tertiary interactions. nih.govnih.govpnas.org | Regulation of gene expression. nih.govnih.govpnas.org |
"Flip-Flop" or Alternate Site Mechanisms at the Molecular Level
A fascinating aspect of many TPP-dependent enzymes is the "flip-flop" or alternate site mechanism, which involves communication and coordinated action between two chemically equivalent active sites within a multimeric enzyme. nih.govnih.govscience.gov This mechanism ensures that different steps of the catalytic cycle occur asynchronously in the two active sites. researchgate.netnasa.gov
In human pyruvate dehydrogenase, which exists as an α2β2-heterotetramer, the two active sites exhibit dynamic non-equivalence. nih.gov The crystal structure of the holo-form revealed a model where a concerted, shuttle-like motion of the heterodimers, on the order of approximately 2 Å, facilitates this flip-flop action. nih.govnasa.gov This movement is proposed to be a common feature among TPP-dependent enzymes. nih.gov The communication between the active sites can be mediated by specific amino acid residues at the interface of the subunits. nih.gov For instance, in human pyruvate dehydrogenase complex E1, residues A140–N155 on the α and α′ subunits and E59–A72 on the β and β′ subunits are implicated in this communication. nih.gov
The flip-flop mechanism is not limited to pyruvate dehydrogenase. Transketolase, another TPP-dependent enzyme, also exhibits this behavior. chemisgroup.us In the one-substrate reaction of transketolase, the mechanism involves the alternating binding of substrate molecules to the two active sites. chemisgroup.us The binding of the first substrate molecule to one active site induces a conformational change that prepares the second active site for the next step of the reaction. chemisgroup.us
Alternative models to the direct "flip-flop" motion have been proposed, such as a molecular switch and proton wire mechanism. nih.gov This model suggests that a channel formed by residues at the heterotetramer interface links the cofactors in the two active sites, facilitating communication through a proton relay system. nih.gov Regardless of the precise molecular details, the alternate site mechanism highlights the intricate allosteric regulation present in TPP-dependent enzymes, allowing for efficient catalysis. science.govscience.govnasa.gov
Table 2: Key Features of the "Flip-Flop" Mechanism
| Enzyme | Quaternary Structure | Proposed Molecular Motion | Implicated Residues/Regions |
|---|---|---|---|
| Human Pyruvate Dehydrogenase | α2β2-heterotetramer | Concerted ~2 Å shuttle-like motion of heterodimers. nih.gov | α/α' subunits: A140–N155; β/β' subunits: E59–A72. nih.gov |
| Transketolase | Dimer | Alternating substrate binding and catalysis. chemisgroup.us | Intersubunit contact region. chemisgroup.us |
Structural Characterization of TPP-Sensing Riboswitches in Complex with TPP and Analogues
The structural characterization of TPP-sensing riboswitches, both alone and in complex with TPP and its analogues, has provided profound insights into the principles of RNA-ligand recognition and gene regulation. nih.govnih.gov These riboswitches are the most widespread class, found in all three domains of life. nih.gov
The crystal structure of the E. coli thiM TPP riboswitch revealed a complex RNA fold where TPP binds in an extended conformation. nih.govnih.gov The riboswitch creates two distinct pockets: one that intercalates the 4-amino-5-hydroxymethyl-2-methyl-pyrimidine (HMP) moiety of TPP and another, wider pocket that accommodates the pyrophosphate group, utilizing bivalent metal ions and water molecules for bridging contacts. nih.govnih.gov This "molecular measuring device" structure explains the high specificity of the riboswitch for TPP. nih.gov Notably, the central thiazole (B1198619) moiety of TPP is not recognized by the RNA, which clarifies why the antimicrobial compound pyrithiamine (B133093) pyrophosphate (PTPP), which has a pyridine (B92270) ring instead of a thiazole ring, can effectively target and inhibit the riboswitch. nih.govnih.gov
Studies on the eukaryotic TPP riboswitch from Arabidopsis thaliana in complex with TPP analogues have further illuminated the molecular basis of ligand recognition. acs.org The structure with oxythiamine (B85929) pyrophosphate (OTPP) showed that the pyrimidine ring of OTPP is stabilized in its enol form to maintain key interactions with a guanosine (B1672433) residue (G28). acs.org When bound to PTPP, the base of another guanosine (G60) undergoes a conformational change to accommodate the pyridine ring of the analogue. acs.org These structures provide a basis for the rational design of novel antimicrobial agents that target TPP riboswitches. acs.org
Single-molecule fluorescence resonance energy transfer (smFRET) and other biophysical techniques have complemented the structural data by revealing the dynamic nature of the TPP riboswitch. nih.govpnas.orgelifesciences.org These studies show that the riboswitch aptamer domain can adopt a partially folded structure even in the absence of TPP. nih.govd-nb.info Ligand binding then induces a more compact and stable tertiary structure. nih.govnih.govpnas.orgpnas.org The plasticity of the riboswitch, with its ability to transition between different conformational states, is likely crucial for its function in sensing TPP concentrations and regulating gene expression. nih.govpnas.org
Table 3: Structural Features of TPP Riboswitch-Ligand Complexes
| Riboswitch Source | Ligand | Key Structural Features of the Complex | PDB ID |
|---|---|---|---|
| Escherichia coli thiM | TPP | Two-pocket binding site for pyrimidine and pyrophosphate moieties; TPP in extended conformation. nih.govnih.gov | 2GDI |
| Arabidopsis thaliana | OTPP | Pyrimidine ring of OTPP in enol form to maintain interaction with G28. acs.org | Not specified |
| Arabidopsis thaliana | PTPP | Conformational change in G60 to accommodate the pyridine ring of PTPP. acs.org | Not specified |
Evolutionary Biology of Thiamine Pyrophosphate Dependent Systems
Phylogenetic Analysis of TPP-Dependent Enzyme Families
Phylogenetic analyses, primarily based on the conserved sequences of the pyrophosphate (PP) and pyrimidine (B1678525) (Pyr) binding domains, have been instrumental in unraveling the evolutionary history of TPP-dependent enzymes. core.ac.ukresearchgate.netnih.gov These studies have robustly grouped the enzymes into distinct families, confirming evolutionary pathways previously suggested by structural comparisons alone. researchgate.netnih.gov
A comprehensive analysis of 17 TPP-dependent enzymes, utilizing a neighbor-joining phylogenetic tree, has provided significant insights into their evolutionary divergence. researchgate.netnih.gov The resulting phylogeny is broadly categorized into three main sections. core.ac.uk The first clade comprises sulfopyruvate (B1220305) decarboxylase (SPDC) and phosphonopyruvate (B1221233) decarboxylase (PPDC) enzymes. core.ac.ukresearchgate.net The second major grouping consists of pyruvate (B1213749) decarboxylase (PDC)-like enzymes, which further branch into distinct clades for pyruvate oxidase (PO), acetolactate synthase (ALS), and others. core.ac.uk The third group includes transketolase (TK)-like enzymes. core.ac.ukresearchgate.net This detailed phylogenetic tree helps to trace the lineage of these enzymes from a common ancestor. core.ac.uk
The domain architecture of these enzymes often correlates with their phylogenetic grouping. core.ac.ukresearchgate.net Enzymes are classified into groups based on how their domains are arranged in the primary structure or distributed across different subunits. core.ac.uk For instance, TK-like enzymes typically contain the PP-, Pyr-, and a C-terminal domain (TKC) on a single subunit. core.ac.uk In contrast, other families may have the PP- and Pyr-domains on separate subunits. core.ac.uk
Table 1: Major Phylogenetic Groups of TPP-Dependent Enzymes
| Phylogenetic Group | Representative Enzymes | Key Characteristics |
|---|---|---|
| SPDC/PPDC Clade | Sulfopyruvate decarboxylase (SPDC), Phosphonopyruvate decarboxylase (PPDC) | Considered to be close to the ancestral TPP-dependent enzyme. core.ac.uk |
| PDC-like Group | Pyruvate decarboxylase (PDC), Pyruvate oxidase (PO), Acetolactate synthase (ALS) | Often homotetrameric and possess a TH3 domain. core.ac.uk |
| TK-like Group | Transketolase (TK), D-xylulose-5-phosphate synthase (DXPS) | Contain PP-, Pyr-, and TKC-domains on the same subunit. core.ac.uk |
| 2OXO-like Group | 2-oxo-acid decarboxylases | Evolved from TK-like enzymes through gene splitting. core.ac.uk |
Evolutionary Divergence and Conservation of TPP-Binding Domains
The cornerstone of all TPP-dependent enzymes is the TPP-binding motif, which is formed at the interface of two conserved domains: the pyrophosphate (PP) domain and the pyrimidine (Pyr) domain. core.ac.ukresearchgate.net These domains are the most conserved regions across the entire superfamily and provide a powerful signal for phylogenetic analysis. core.ac.uk
However, significant divergence is observed in other regions of the enzymes, which contributes to their diverse catalytic functions. core.ac.ukresearchgate.net Insertions and deletions in the amino acid sequences predominantly occur in the loop regions that connect the conserved secondary structure elements. nih.gov This allows for structural flexibility and the evolution of new substrate specificities without disrupting the core catalytic machinery.
Furthermore, the conservation of specific residues within the TPP-binding domains can vary between enzyme families, reflecting functional adaptations. core.ac.uk For example, certain residues involved in phosphate (B84403) binding are conserved only in specific enzyme groups like TK and 2-oxo-acid decarboxylases (2OXO). core.ac.uk This differential conservation highlights how subtle changes in the active site can lead to significant functional divergence.
Mechanisms of Enzyme Evolution
The vast chemical diversity of TPP-dependent enzymes is the result of several key evolutionary mechanisms acting in concert. core.ac.ukresearchgate.net These processes have allowed for the adaptation of a common structural scaffold to perform a wide array of biochemical reactions.
Gene Duplication and Gene-Splitting
Gene duplication is a fundamental driver of enzyme evolution, providing the raw genetic material for the emergence of new functions. numberanalytics.comnih.gov Once a gene is duplicated, one copy can maintain the original function while the other is free to accumulate mutations and potentially evolve a new activity (neofunctionalization). numberanalytics.com Alternatively, the two copies can divide the original functions between them (subfunctionalization). numberanalytics.com
In the context of TPP-dependent enzymes, gene duplication has been a prevalent force. core.ac.ukplos.org For instance, the evolution of new catalytic mechanisms within mechanistically diverse enzyme superfamilies often arises from gene duplication and subsequent divergence. nih.gov This process allows for the modification of substrate-binding pockets and the introduction of new catalytic residues. nih.gov
Gene splitting is another significant evolutionary event. A notable example is the emergence of the 2OXO enzymes from TK-like ancestors. core.ac.uk This transition involved the splitting of the gene encoding a single polypeptide chain into two separate genes, with the PP-domain on one subunit and the Pyr- and TKC-domains on the other. core.ac.uk
Domain Rearrangement and Recruitment of Additional Domains
The modular nature of TPP-dependent enzymes has facilitated their evolution through the rearrangement and recruitment of protein domains. core.ac.ukresearchgate.net The core catalytic unit, consisting of the PP- and Pyr-domains, can be combined with various other domains that modulate activity, substrate specificity, and regulation. core.ac.uk
A prime example is the recruitment of the TKC-domain by an ancient enzyme, which gave rise to the ancestor of the TK-like, 2OXO-like, and PFRD enzymes. core.ac.uk Interestingly, the TKC-domain does not form part of the active site and its precise function remains under investigation. researchgate.netnih.gov Removal of this domain in some instances has been shown to increase activity towards certain substrates, suggesting that its recruitment may have had a minor impact on the core catalytic mechanism but could play a regulatory role. researchgate.netnih.gov
Similarly, the TH3-domain was recruited by the ancestor of the PDC-like enzymes, which may have coincided with the adoption of a homotetrameric structure. core.ac.uk These domain recruitment events have been crucial in expanding the functional repertoire of the TPP-dependent enzyme superfamily.
Incremental Mutation of Functionally Important Residues
The fine-tuning of enzyme function is often achieved through the gradual accumulation of point mutations in functionally important residues. core.ac.uknumberanalytics.com These mutations can alter substrate binding, transition state stabilization, and catalytic efficiency. researchgate.net
In TPP-dependent enzymes, incremental mutations have played a key role in shaping their diverse chemistries. core.ac.uk For example, specific residues at the active site entrance that interact with the phosphate group of substrates or are key determinants of enantioselectivity are highly conserved within certain enzyme families but differ between them. core.ac.uk The substitution of these residues can lead to significant changes in substrate preference and reaction specificity. core.ac.uk While mutations in the active site can directly impact catalysis, mutations in the second shell or even on the protein surface can also enhance activity by fine-tuning the active site geometry or altering conformational dynamics. researchgate.net
Evolution of Substrate Specificity in TPP-Dependent Enzymes
The evolution of substrate specificity in TPP-dependent enzymes is a complex process that has allowed for the adaptation to a wide range of metabolic niches. By comparing enzymes with different substrate preferences, such as the Escherichia coli and Saccharomyces cerevisiae transketolases, researchers can gain insights into the molecular basis of this specificity.
Detailed phylogenetic analysis combined with the "resurrection" of ancestral enzymes has proven to be a powerful tool in this endeavor. plos.org By reconstructing and characterizing ancient enzymes, scientists can trace the evolutionary trajectory of substrate specificity and identify the key mutations responsible for functional shifts. plos.org For example, studies on fungal glucosidases have shown that after a gene duplication event, one copy optimized its activity for a minor, promiscuous substrate at the expense of the major ancestral activity. plos.org This was achieved through specific mutations near the active site that created steric hindrance for the original substrate while better accommodating the new one. plos.org
In some cases, the evolution of a new substrate specificity can be achieved through a surprisingly small number of amino acid substitutions. However, often the optimization of a new function requires the accumulation of multiple mutations. researchgate.net The directed evolution of enzymes in the laboratory has demonstrated that significant improvements in activity often necessitate at least 10 mutations. researchgate.net This highlights the rugged nature of the fitness landscape that enzymes must navigate during their evolution. elifesciences.org
Advanced Research Methodologies and Future Directions in Cocarboxylase Tetrahydrate Research
Biophysical and Spectroscopic Techniques for TPP-Enzyme Studies
Biophysical and spectroscopic methods are indispensable for probing the structure and function of TPP-dependent enzymes. These techniques allow researchers to visualize enzyme-cofactor complexes, monitor conformational changes, and analyze binding interactions in detail.
X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation
High-resolution structural data is fundamental to understanding how TPP-dependent enzymes function. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for determining the three-dimensional structures of these complex biomolecules.
X-ray crystallography has been instrumental in revealing the atomic details of TPP-binding sites. For instance, the crystal structure of thiamine (B1217682) pyrophosphokinase, the enzyme that produces TPP, has been solved, providing a clear picture of the binding pocket for the nucleoside triphosphate and elucidating the catalytic requirements. rcsb.org Crystallographic studies of various TPP-dependent enzymes have consistently shown a unique "V" conformation of the bound TPP, where the aminopyrimidine and thiazolium rings are arranged in a specific orientation rarely seen in free TPP models. nih.gov This conformation, along with a highly conserved glutamate (B1630785) residue that hydrogen bonds to the cofactor, is a key feature of the enzyme's active site. nih.gov
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, especially for large, flexible, or heterogeneous protein complexes that are difficult to crystallize. Cryo-EM has been used to determine the structures of several TPP-dependent enzymes and related complexes:
Pyruvate (B1213749) Ferredoxin Oxidoreductase (PFOR): The 2.90 Å resolution cryo-EM structure of this oxygen-sensitive metalloprotein from Desulfovibrio africanus confirmed the integrity of its [Fe4S4] clusters and the TPP binding site. nih.gov
TPP Riboswitch: A cryo-EM structure of the E. coli TPP riboswitch aptamer domain was determined at 2.5 Å resolution, revealing an open, Y-shaped conformation in the absence of the ligand. rcsb.org
Human Solute Carrier SLC19A1: Cryo-EM studies provided insights into the binding of TPP to this transporter, showing that TPP occupies the same substrate-binding site as folate. researchgate.net
Tripeptidyl Peptidase II (TPP II): A hybrid approach combining X-ray crystallography of TPP II dimers with cryo-EM of the larger oligomeric complex was used to build a pseudo-atomic model of the entire 6 MDa protease spindle. researchgate.net
These structural techniques provide a static yet detailed snapshot of the enzyme, forming the basis for understanding its catalytic mechanism.
| Technique | Enzyme/Molecule Studied | Key Findings | Resolution |
| X-ray Crystallography | Thiamine Pyrophosphokinase | Elucidation of the active site and catalytic requirements. rcsb.org | 2.50 Å rcsb.org |
| Cryo-EM | Pyruvate Ferredoxin Oxidoreductase (PFOR) | Determined structure of the oxygen-sensitive enzyme with intact TPP and [Fe4S4] clusters. nih.gov | 2.90 Å nih.gov |
| Cryo-EM | TPP Riboswitch | Revealed a Y-shaped apo-state and a high-resolution view of the ligand-binding pocket. rcsb.org | 2.5 Å / 2.94 Å rcsb.org |
| Cryo-EM | Human SLC19A1 Transporter | Showed TPP binding in the canonical substrate pocket. researchgate.net | 3.7 Å researchgate.net |
| Hybrid X-ray/Cryo-EM | Tripeptidyl Peptidase II (TPP II) | Generated a model of the large protease complex, locating active sites. researchgate.net | ~14 Å (Cryo-EM map) researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
While crystallography and cryo-EM provide high-resolution static pictures, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insights into the conformational dynamics and chemistry of TPP-dependent enzymes in solution.
NMR is particularly powerful for studying the series of covalent intermediates formed during the catalytic cycle of TPP-dependent enzymes. mdpi.com By using specifically synthesized TPP analogues with isotopic labels (e.g., ¹³C and ¹⁵N), researchers can track chemical shifts of key atoms in the cofactor as it proceeds through catalysis. mdpi.com For example, solid-state NMR studies have been used to delineate the role of the protein in activating both the thiazolium and 4'-aminopyrimidine rings of TPP. mdpi.com
¹H NMR spectroscopy has been employed to directly detect and quantify key catalytic intermediates in enzymes like pyruvate decarboxylase. researchgate.net This allows for the determination of microscopic rate constants for individual catalytic steps. researchgate.net These NMR-based approaches have provided strong evidence for the formation of a tetrahedral intermediate at the C2 carbon of the thiazolium ring, a crucial step in TPP-mediated catalysis. mdpi.comresearchgate.net
Circular Dichroism (CD) for Protein Folding and Ligand Binding
Circular Dichroism (CD) spectroscopy is a valuable tool for assessing the secondary structure, folding, and ligand-binding properties of TPP-dependent enzymes and riboswitches.
Far-ultraviolet (UV) CD experiments are used to analyze the secondary structure content (e.g., α-helix and β-sheet) of an enzyme and monitor its structural stability. nih.govoup.com For example, CD analysis of trehalose-6-phosphate (B3052756) phosphatase (TPP) from Mycobacterium tuberculosis indicated that the protein is rich in α-helices. nih.govoup.com
CD is also highly effective for studying ligand binding. It has been used to investigate the E. coli TPP-responsive riboswitch, demonstrating that the binding of TPP is highly dependent on the concentration of magnesium ions (Mg²⁺). nih.gov CD spectra showed that Mg²⁺ induces a local structural change in the riboswitch RNA, which is crucial for high-affinity TPP binding. core.ac.uk In studies of yeast pyruvate decarboxylase, CD spectra were used to detect the formation of the Michaelis-Menten complex and a key pre-decarboxylation intermediate. nih.gov
| Technique | System Studied | Key Findings |
| Far-UV CD | Trehalose-6-phosphate phosphatase | Revealed an α-helix-rich secondary structure. nih.govoup.com |
| CD Spectroscopy | E. coli thiA TPP-riboswitch | Demonstrated that Mg²⁺ induces a conformational change essential for TPP binding. nih.govcore.ac.uk |
| CD Spectroscopy | Yeast Pyruvate Decarboxylase | Detected the formation of the Michaelis-Menten complex and a covalent pre-decarboxylation intermediate. nih.gov |
Mass Spectrometry-Based Approaches for Enzyme Complexes
Mass spectrometry (MS) has become an essential tool for characterizing TPP-enzyme complexes and reaction products. Its high sensitivity and accuracy allow for the precise identification and quantification of molecules within complex mixtures.
Coupled with kinetic assays, MS has been used to elucidate the mechanism by which inhibitors affect TPP-dependent enzymes. In one study, MS directly identified the product pyrithiamine (B133093) pyrophosphate in a reaction mixture, confirming that thiamine pyrophosphokinase can phosphorylate the inhibitor pyrithiamine. rcsb.org Native MS, which preserves non-covalent interactions, has been used to study the binding stoichiometry of potential inhibitors. For example, it revealed that certain gold(I) complexes bind unspecifically to TPP enzymes, with a stoichiometry exceeding the expected 1:1 ratio. nih.gov Furthermore, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely used to identify and characterize TPP and its various phosphorylated forms in biological samples. ecmdb.ca
Biochemical and Molecular Biology Approaches
Complementing biophysical techniques, biochemical and molecular biology methods are crucial for dissecting the functional roles of specific amino acid residues and understanding the complete catalytic pathway.
Site-Directed Mutagenesis for Structure-Function Relationship Elucidation
Site-directed mutagenesis is a cornerstone technique for probing structure-function relationships in TPP-dependent enzymes. By systematically replacing specific amino acid residues in the enzyme's active site or other critical regions, researchers can assess the contribution of each residue to cofactor binding, substrate specificity, and catalytic efficiency.
This approach has been widely applied to TPP-dependent enzymes:
Pyruvate Decarboxylase (PDC): Extensive site-directed mutagenesis of the PDC from Zymomonas mobilis has been instrumental in understanding the function of critical residues involved in catalysis. nih.gov When combined with NMR analysis, mutagenesis of PDC has allowed researchers to assign the roles of individual side chains to specific steps in the catalytic cycle, identifying two independent proton relay systems essential for the enzyme's proficiency. researchgate.net
General TPP-dependent enzymes: Mutagenesis studies have confirmed the essential role of a conserved set of residues that form a TPP-binding motif, which often includes a GDG sequence. bac-lac.gc.ca These residues are critical for binding the divalent metal ion (usually Mg²⁺), which in turn positions the TPP cofactor correctly for catalysis. bac-lac.gc.ca
Acetolactate Decarboxylase: In combination with crystallographic studies, site-directed mutagenesis has helped to elucidate the molecular processes involved in the enzyme's stereoselective decarboxylation mechanism. researchgate.net
These studies underscore the power of site-directed mutagenesis, especially when integrated with structural and spectroscopic methods, to build a comprehensive model of enzyme function. rsc.org
In Vitro Reconstitution of TPP-Dependent Pathways
The in vitro reconstitution of metabolic pathways involving thiamine pyrophosphate (TPP) has been a significant area of research, with most of the biosynthetic and salvage enzymes now characterized. nih.gov This approach allows for a detailed examination of enzymatic mechanisms and the roles of individual components in a controlled environment.
A notable example is the in vitro reconstitution of the entire TPP biosynthetic pathway. nih.gov This has been instrumental in understanding the complex series of reactions, such as the intricate rearrangement of 5-aminoimidazole ribotide (AIR) to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P) by the enzyme ThiC. nih.gov Furthermore, the activities of nearly all thiamine biosynthetic enzymes have been successfully reconstituted in vitro, providing deep insights into their individual functions. uga.edu
Recent studies have also focused on reconstituting specific TPP-dependent enzyme systems. For instance, the complete biosynthetic pathway of phosphonothrixin (B1250619) (PTX), a phosphonate (B1237965) with herbicidal activity, was elucidated through in vitro reconstitution. researchgate.netacs.org This work revealed a unique C-C bond formation mechanism where two distinct TPP-dependent enzymes, a "split-gene" transketolase homologue (PtxB5/6) and an acetohydroxyacid synthase homologue (PtxB7), collaborate to transfer an acetyl group. researchgate.netacs.org
Isotopic Labeling and Metabolic Flux Analysis
Isotopic labeling, particularly with stable isotopes like ¹³C, is a powerful technique for tracing the flow of atoms through metabolic pathways. scispace.commpg.de When combined with metabolic flux analysis (MFA), it provides quantitative information about the rates of intracellular reactions. scispace.commdpi.com This methodology is crucial for understanding how cells utilize substrates and regulate metabolic networks. mpg.de
In the context of TPP, isotopic labeling studies have been used to investigate the biosynthesis of its constituent moieties. For example, labeling experiments have helped to trace the origins of atoms in the pyrimidine (B1678525) and thiazole (B1198619) rings of TPP. nih.govuminho.pt
Metabolic flux analysis relies on measuring the distribution of isotopologs in metabolites after feeding cells with a labeled substrate. scispace.com The resulting mass distribution vectors (MDVs) are then used in computational models to estimate the fluxes through various pathways. scispace.commdpi.com This approach has been applied to study the pentose (B10789219) phosphate pathway (PPP), which is interconnected with TPP-dependent enzymes like transketolase. A study on Penicillium chrysogenum utilized [U-¹³C]gluconate as a tracer to accurately determine the PPP split ratio, demonstrating the precision of this method. asm.org
Computational Approaches
Molecular Dynamics Simulations of TPP-Protein Interactions
Molecular dynamics (MD) simulations have become an indispensable tool for studying the dynamic nature of protein-protein and protein-ligand interactions at an atomic level. frontiersin.orgspringernature.com These simulations provide insights into the conformational changes, binding affinities, and interaction forces that govern molecular recognition. frontiersin.orgplos.org
In the study of TPP, MD simulations have been employed to investigate the binding of TPP to its dependent enzymes and transport proteins. For instance, simulations have been used to explore the interactions between TPP and the thiamine pyrophosphate transporter (TPPT), revealing distinct binding conformations and the key residues involved in the process. researchgate.net These studies often analyze parameters such as root mean square deviation (RMSD), radius of gyration (Rg), and hydrogen bond formation to assess the stability of the TPP-protein complex. plos.org
Furthermore, MD simulations can complement experimental data by providing a molecular-level explanation for observed phenomena. For example, in the study of TPP analogues as inhibitors of acetylcholinesterase, MD simulations helped to elucidate the binding modes and interaction patterns of the inhibitors within the enzyme's active site. mdpi.com
Quantum Mechanical Calculations of Catalytic Steps
Quantum mechanical (QM) calculations offer a high level of theoretical detail to investigate the electronic rearrangements that occur during enzymatic reactions. mdpi.com These methods are particularly useful for studying reaction mechanisms, transition states, and the energetics of catalytic steps that are difficult to probe experimentally. researchgate.net
For TPP-dependent enzymes, QM calculations have been applied to understand the catalytic cycle. For instance, density functional theory (DFT) calculations have been used to study the reaction pathway of benzaldehyde (B42025) lyase, a TPP-dependent enzyme. researchgate.net These calculations can determine activation free energies and map the potential energy surface of the reaction, providing insights into the reaction mechanism. researchgate.net
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods combine the accuracy of QM for the reactive center with the efficiency of molecular mechanics for the surrounding protein environment. researchgate.netumn.edu This approach allows for the study of enzymatic reactions within the full protein context. umn.edu Benchmarking studies have been conducted to assess the accuracy of various QM methods for calculating reaction energies in biochemical systems, guiding the selection of appropriate computational approaches for studying enzyme catalysis. peerj.com
Development and Application of TPP Analogues and Inhibitors for Mechanistic Probing
The development of thiamine pyrophosphate (TPP) analogues and inhibitors is a key strategy for probing the mechanisms of TPP-dependent enzymes and for studying the physiological roles of vitamin B1. acs.orgnih.govresearcher.life These molecules are designed to compete with TPP for the enzyme's active site, thereby inhibiting its function. researcher.life
A significant challenge in developing such probes is ensuring they are membrane-permeable to be effective in cellular studies. acs.orgnih.gov To address this, researchers have employed prodrug strategies, where the active inhibitor is masked with chemical groups that are cleaved by intracellular enzymes like esterases. acs.orgnih.gov
Recent research has focused on creating TPP analogues with broad inhibitory activity against multiple TPP-dependent enzymes. acs.orgnih.gov For example, triazole-based thiamine analogues have been developed as TPP-competitive inhibitors. acs.orgnih.gov By modifying the metal-binding group of these analogues, researchers have been able to create potent inhibitors. acs.org The inhibitory effects of these analogues are often evaluated through biochemical assays that measure their IC₅₀ values and relative affinity for different enzymes. acs.orgnih.gov Computational studies are also used to predict the binding modes of these inhibitors. nih.gov
These inhibitors serve as valuable tools to induce thiamine deficiency in cell-based assays, allowing for the investigation of the roles of vitamin B1 in various diseases. acs.orgnih.gov For instance, selective inhibitors of the pyruvate dehydrogenase E1 subunit, a TPP-dependent enzyme, have been developed to study its role in cancer. chemrxiv.org
| Compound/Analogue | Target Enzyme(s) | Key Features | Research Application |
| Oxythiamine (B85929) | TPP-dependent enzymes | TPP-competitive inhibitor | Inducing thiamine deficiency in cell-based assays. acs.orgnih.gov |
| Triazole hydroxamate | TPP-dependent enzymes | Neutral metal-binding group, membrane-permeable. acs.org | Chemical probe for the vitamin B1 pathway in cellular studies. acs.orgnih.gov |
| Triazole monophosphate | Multiple TPP-dependent enzymes | Anionic phosphate moiety, potent inhibitor. acs.orgnih.gov | Biochemical studies of enzyme inhibition. acs.org |
| Triazole dicarboxylate | Multiple TPP-dependent enzymes | Dianionic, potent TPP-competitive inhibitor. acs.orgnih.gov | Potential prodrug for inducing thiamine deficiency in cells. acs.orgnih.gov |
| Triphenylphosphonium (TPP)-conjugated quinolone analogues | Cytochrome bc1 complex | Enhanced fungicidal activity. mdpi.com | Development of agricultural fungicides. mdpi.com |
| Triphenylphosphonium (TPP) analogues of chloramphenicol | Bacterial ribosome and membranes | Dual-acting antimicrobial agents. mdpi.com | Development of novel antimicrobials. mdpi.com |
Emerging Areas in TPP Coenzyme Research
The field of thiamine pyrophosphate (TPP) coenzyme research continues to evolve, with several emerging areas poised to provide new insights into its function and significance.
One area of growing interest is the connection between TPP and the "RNA world" hypothesis. nih.gov Many coenzymes, including TPP, have structures derived from nucleotides, suggesting they may have played a role in early metabolic pathways alongside RNA. nih.gov Future research may explore the prebiotic synthesis of TPP and its potential catalytic roles in a pre-protein world. nih.gov
Another emerging theme is the discovery of novel roles for TPP-dependent enzymes and unique biosynthetic pathways. The recent characterization of the phosphonothrixin biosynthetic pathway, which involves two distinct TPP-dependent enzymes working in concert, highlights the potential for uncovering unprecedented enzymatic strategies in natural product biosynthesis. researchgate.netacs.org
Furthermore, the development of advanced analytical techniques is enabling more detailed studies of TPP metabolism. For example, the use of high-resolution mass spectrometry is revealing new details about post-translational modifications of proteins involved in TPP biosynthesis. nih.gov
Finally, the non-coenzyme roles of thiamine and its derivatives are also gaining attention. For instance, recent studies have investigated thiamine and TPP as potential non-competitive inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. mdpi.com This opens up new avenues for exploring the therapeutic potential of these compounds beyond their traditional role as coenzymes.
Characterization of Novel TPP-Dependent Enzymes and Pathways
The family of thiamine pyrophosphate (TPP)-dependent enzymes is crucial for cellular metabolism, catalyzing key reactions in pathways like glycolysis and the citric acid cycle. nih.govuga.edu While well-known enzymes like pyruvate dehydrogenase and transketolase have been studied extensively, research is now focused on identifying and characterizing new enzymes that utilize TPP, revealing the coenzyme's unexpected chemical versatility. wikipedia.orgnih.gov
Advanced research in this area is uncovering enzymes that perform "unusual" reactions and form unique intermediates, expanding our understanding of TPP's catalytic potential. nih.gov A significant challenge in this field has been the annotation of TPP-dependent enzymes due to their structural and functional diversity and low sequence similarity. nasa.gov To address this, researchers have developed new analytical approaches. One such method involves the identification of a common structural and sequential feature termed the "TPP-motif." nasa.gov This motif, defined by specific spatial arrangements of structural elements, is a common feature that facilitates the "flip-flop" or alternate site mechanism of action characteristic of these enzymes, allowing for more accurate annotation and advancing functional proteomics. nasa.gov
Recent studies have led to the characterization of novel TPP-dependent enzymes with unique structures. For instance, the RhiEF protein complex, a TPP-dependent phosphonopyruvate (B1221233) decarboxylase involved in rhizocticin biosynthesis, has been structurally characterized. researcher.life This enzyme is composed of RhiE and RhiF moieties, which correspond to the pyrimidine-binding (PYR) and pyrophosphate-binding (PP) domains typical of TPP-dependent enzymes. researcher.life Notably, RhiEF lacks other domains commonly found in this enzyme family, suggesting it may represent one of the smallest and most ancient forms of TPP-dependent decarboxylases. researcher.life
Future research directions include the continued exploration for new TPP-dependent enzymes and the detailed structural and mechanistic analysis of these proteins. nih.gov The development of novel chemical probes, such as triazole-based thiamine analogues, is also a promising strategy. acs.orgacs.org These synthetic analogues can act as competitive inhibitors to probe the function of TPP-dependent enzymes and can be designed to be membrane-permeable, allowing for the study of thiamine utilization pathways within cellular systems. acs.orgacs.org Understanding the full scope of TPP-dependent biochemistry is essential for applications in biotechnology and medicine. researchgate.net
Systems Biology Approaches to TPP Metabolism Regulation
Systems biology offers a holistic approach to understanding the complex regulatory networks that govern TPP metabolism. nih.gov This methodology integrates large-scale data from genomics, transcriptomics, and metabolomics to create computational models that can simulate and predict the behavior of metabolic pathways under various conditions. nih.govfrontiersin.org
A key regulatory mechanism in TPP metabolism, present in bacteria, fungi, plants, and algae, is the TPP riboswitch. biorxiv.orgasm.org A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that can directly bind to a specific small molecule, in this case, TPP. plos.org When TPP levels are sufficient within the cell, TPP binds to the riboswitch on the mRNAs of enzymes required for its own biosynthesis. biorxiv.org This binding event alters the mRNA's structure, preventing its translation into proteins and thus shutting down the biosynthetic pathway in a classic feedback inhibition loop. biorxiv.orgplos.org The TPP riboswitch is the only known riboswitch found in both prokaryotic and eukaryotic organisms, highlighting its ancient evolutionary origin and fundamental importance. wikipedia.org
Computational approaches are central to systems biology. Methods like Flux Balance Analysis (FBA) are used to predict metabolic flux distributions across a genome-scale network. embopress.orgmdpi.com FBA works by defining the metabolic network as a set of stoichiometric equations and then optimizing for a specific biological objective, such as maximizing biomass production. nih.govembopress.org More advanced methods, like steady-state regulatory flux balance analysis (SR-FBA), integrate transcriptional regulatory networks with metabolic models. embopress.org This allows for a more accurate prediction of both gene expression and metabolic fluxes by considering the interplay between metabolism and its regulation. embopress.org Such integrated models can quantify the extent to which metabolic behavior is determined by either metabolic constraints or transcriptional regulation. embopress.org
Future directions in this field involve refining these integrated models to better understand the dynamic regulation of TPP metabolism in response to environmental changes and in disease states. researchgate.net By combining experimental data with increasingly sophisticated computational models, researchers aim to create a comprehensive picture of how cells maintain TPP homeostasis. nih.govmdpi.com This knowledge is critical for developing strategies to manipulate thiamine metabolism for biotechnological purposes or to address diseases linked to thiamine deficiency or dysregulation. researchgate.net
Q & A
Q. What is the biochemical role of Cocarboxylase tetrahydrate in enzymatic studies, and how is it methodologically applied?
this compound (thiamine pyrophosphate tetrahydrate) serves as a stable coenzyme form of thiamine pyrophosphate (TPP), essential for decarboxylation reactions in carbohydrate metabolism, such as in pyruvate dehydrogenase complexes. Researchers use it in in vitro enzymatic assays to study TPP-dependent enzymes, ensuring its solubility in aqueous solutions (≥10 mg/mL in water) and verifying purity (>98%) via HPLC . For reproducibility, reference standards should be cross-validated against pharmacopeial guidelines (USP/EP) .
Q. What analytical methods are recommended for quantifying this compound in bulk drug formulations?
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification, as described in Determination of this compound as a Bulk Drug by HPLC . Method validation (AMV) should include parameters like linearity, precision, and recovery rates. Ensure sample preparation accounts for its hygroscopic nature by using desiccators or inert atmospheres during handling .
**How should this compound be stored to maintain stability in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
